2-deoxy-D-ribonate

Microbial metabolism Enzyme specificity Fitness assays

2-Deoxy-D-ribonate (CHEBI:86353) is the conjugate base of 2-deoxy-D-ribonic acid, a pentonic acid belonging to the ribonate class. It is a five-carbon sugar acid (C5H9O5 −, monoisotopic mass 149.04555 Da) that lacks the C2 hydroxyl group present in the parent D-ribonate.

Molecular Formula C5H9O5-
Molecular Weight 149.12 g/mol
Cat. No. B1257715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-ribonate
Molecular FormulaC5H9O5-
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)[O-]
InChIInChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/p-1/t3-,4+/m0/s1
InChIKeyVBUWJOHKCBQXNU-IUYQGCFVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribonate for Research and Industrial Procurement: Compound Class, Identity, and Baseline Characteristics


2-Deoxy-D-ribonate (CHEBI:86353) is the conjugate base of 2-deoxy-D-ribonic acid, a pentonic acid belonging to the ribonate class [1]. It is a five-carbon sugar acid (C5H9O5 −, monoisotopic mass 149.04555 Da) that lacks the C2 hydroxyl group present in the parent D-ribonate [2]. The compound is a recognized human metabolite, endogenously formed as a DNA-damage product through bistranded lesions induced by antitumor agents (bleomycin, neocarzinostatin), ionizing radiation, and organometallic oxidants [3]. It serves as the primary natural substrate for a recently elucidated oxidative catabolic pathway in diverse bacteria, where it is oxidized to 2-deoxy-3-dehydro-D-ribonate by a dedicated dehydrogenase (EC 1.1.1.M55) and subsequently cleaved to acetyl-CoA and glyceryl-CoA [4].

Why Generic Substitution of 2-Deoxy-D-ribonate with Closest Analogs Risks Experimental Irreproducibility


2-Deoxy-D-ribonate occupies a distinct node in pentose sugar acid metabolism that cannot be replicated by its closest structural analogs. Substituting with D-ribonate reintroduces the C2 hydroxyl group, altering hydrogen-bonding networks, enzyme recognition, and chelation behavior [1]. Substituting with 2-deoxy-D-ribose changes the oxidation state at C1 from carboxylate to aldehyde, abolishing the anionic charge required for recognition by 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) and altering solubility and reactivity profiles [2]. The lactone form (2-deoxy-D-ribonic acid-1,4-lactone) is an irreversible DNA polymerase inhibitor, a property absent in the open-chain acid or its conjugate base, demonstrating that even intramolecular interconversion products exhibit divergent biological activities . These structural and functional distinctions make generic substitution scientifically invalid for experiments relying on the compound's specific metabolic, enzymatic, or biomarker properties.

2-Deoxy-D-ribonate: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decisions


Oxidative Catabolic Pathway Substrate Preference: 2-Deoxy-D-ribonate vs. 2-Deoxy-D-ribose

In Pseudomonas simiae, genome-wide mutant fitness assays demonstrated that the 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) and downstream β-keto acid cleavage enzyme are essential for growth on deoxyribonate but not on alternative carbon sources [1]. While deoxyribose can be oxidized to deoxyribonate via a molybdenum-dependent dehydrogenase and lactonase, the oxidative pathway is genetically separable: mutants in the lactonase gene show stronger fitness defects on deoxyribose than on deoxyribonate [1]. This confirms that 2-deoxy-D-ribonate is the direct entry point into the oxidative catabolic pathway, whereas 2-deoxy-D-ribose requires prior enzymatic conversion [1]. Quantitative fitness values (log₂ fold change in mutant abundance) for the dehydrogenase gene PS417_07245 show strong negative phenotypes on both deoxyribose and deoxyribonate relative to glucose, with the effect on deoxyribonate being independent of the upstream lactonase [1].

Microbial metabolism Enzyme specificity Fitness assays

Biomarker Specificity in Diabetic Retinopathy: 2-Deoxy-D-ribonate vs. Other Plasma Metabolites

In a nested case-control plasma metabonomic study using GC-MS, 2-deoxy-D-ribonic acid (the acid form of 2-deoxy-D-ribonate) was identified as one of five metabolite markers that robustly distinguish diabetic retinopathy (DR) cases from diabetes controls and healthy individuals [1]. The marker was validated in an independent sample set of 40 DR cases, 40 diabetes controls, and 40 non-diabetic individuals, with DR cases showing significantly increased levels of 2-deoxyribonic acid relative to both control groups [1]. Importantly, other pentose pathway metabolites (ribose, gluconic acid, erythritol) also showed alterations, but 2-deoxyribonic acid specifically links to oxidative DNA damage pathways, providing mechanistic specificity beyond simple hyperglycemia markers [1].

Metabolomics Diabetic retinopathy Biomarker validation

Structural Differentiation from D-Ribonate: Absence of C2 Hydroxyl Alters Enzyme Recognition and Reactivity

2-Deoxy-D-ribonate differs from D-ribonate by the absence of the hydroxyl group at the C2 position [1]. This single atomic difference (H vs. OH) eliminates a hydrogen-bond donor/acceptor site and alters the stereoelectronic properties at the adjacent C1 carboxylate and C3 hydroxyl [1]. The 2-deoxy modification is biologically significant: it defines the compound as a product of oxidative DNA damage (where the C2′ hydrogen of deoxyribose is abstracted) rather than normal ribose metabolism [2]. In enzyme catalysis, the C2 hydroxyl of D-ribonate participates in substrate binding for ribonate-specific enzymes; its absence in 2-deoxy-D-ribonate precludes recognition by these enzymes and instead directs the compound into the dedicated deoxyribonate catabolic pathway via EC 1.1.1.M55 [3]. No direct kinetic comparison (Km, kcat) between the two compounds for a single enzyme is available in the public domain.

Structural biology Enzyme specificity Sugar acid chemistry

Interconversion with DNA Polymerase-Inhibitory Lactone: Conjugate Base vs. Lactone Form Functional Divergence

2-Deoxy-D-ribonate is interconvertible with 2-deoxy-D-ribonic acid-1,4-lactone (2DRA) via pH-dependent lactonization/hydrolysis . Crucially, only the lactone form acts as an irreversible inhibitor of DNA polymerase, binding to the nuclease domain and preventing phosphodiester bond cleavage . The open-chain acid/conjugate base form (2-deoxy-D-ribonate) does not exhibit this inhibitory activity . This functional divergence means that researchers studying DNA polymerase inhibition must use the lactone form, whereas those studying metabolic pathways, biomarker detection, or enzyme substrate specificity require the acid/base form. The interconversion equilibrium is pH-dependent: under acidic conditions, the lactone predominates; at physiological pH, the open-chain carboxylate form is favored . No quantitative IC50 or Ki data for either form in a direct comparative assay were identified in the public domain.

DNA polymerase inhibition Lactone chemistry Biochemical tools

Bacterial Catabolic Pathway Divergence: 2-Deoxy-D-ribonate vs. 2-Deoxy-D-ribose Utilization Across Species

Comparative mutant fitness profiling across four bacterial species revealed that the oxidative catabolic pathway is primarily a deoxyribonate consumption pathway, not a deoxyribose pathway [1]. In Klebsiella michiganensis, the organism grows on deoxyribonate but not on deoxyribose, with a dedicated gene cluster containing a deoxyribonyl-CoA dehydrogenase but lacking the deoxyribonate dehydrogenase and β-keto acid cleavage enzyme found in P. simiae [1]. In Paraburkholderia bryophila and Burkholderia phytofirmans, the oxidative pathway operates in parallel with the canonical kinase/aldolase pathway for deoxyribose, but the oxidative enzymes are specifically important for deoxyribonate consumption [1]. Only P. simiae relies entirely on the oxidative pathway for deoxyribose utilization, and even then, the pathway proceeds through deoxyribonate as the obligate intermediate [1]. This demonstrates that 2-deoxy-D-ribonate, not 2-deoxy-D-ribose, is the conserved substrate for the oxidative catabolic machinery across diverse proteobacteria.

Microbial genetics Carbon source utilization Comparative genomics

Optimal Application Scenarios for 2-Deoxy-D-ribonate Based on Verified Differentiation Evidence


Microbial Deoxyribose/Deoxyribonate Catabolic Pathway Elucidation

For researchers mapping novel oxidative sugar acid catabolic pathways, 2-deoxy-D-ribonate is the preferred substrate over 2-deoxy-D-ribose. As demonstrated by Price et al. (2019) [1], 2-deoxy-D-ribonate directly feeds into the dehydrogenase step without requiring prior oxidation by the molybdenum-dependent dehydrogenase and lactonase. Using 2-deoxy-D-ribonate as the carbon source in mutant fitness assays bypasses upstream enzymatic steps, enabling cleaner genetic dissection of the core oxidative pathway (deoxyribonate dehydrogenase, β-keto acid cleavage enzyme, glycerate kinase). This is particularly advantageous in organisms like Klebsiella michiganensis that consume deoxyribonate but not deoxyribose.

Oxidative DNA Damage Biomarker Detection and Quantification

2-Deoxy-D-ribonate (detected as 2-deoxyribonic acid) is a validated plasma biomarker for diabetic retinopathy and a candidate urinary biomarker for bladder cancer [1]. Unlike generic pentose metabolites (ribose, gluconic acid), its formation is mechanistically linked to oxidative DNA damage via bistranded lesion formation [2]. Laboratories developing LC-MS or GC-MS methods for DNA damage assessment should procure the authentic standard (typically as the lithium salt, ≥95% TLC purity) for calibration and quantification, as structural analogs (D-ribonate, 2-deoxy-D-ribose) will not co-elute or display identical fragmentation patterns [3].

Enzymatic Studies of 2-Deoxy-D-ribonate Dehydrogenase (EC 1.1.1.M55)

The recently characterized enzyme 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) from Pseudomonas simiae is specific for 2-deoxy-D-ribonate as substrate, converting it to 2-deoxy-3-dehydro-D-ribonate with NAD+ as cofactor [1]. Enzyme kinetic studies, inhibitor screening, and structural biology efforts require high-purity 2-deoxy-D-ribonate. The closely related compound D-ribonate is not a substrate for this enzyme, and 2-deoxy-D-ribose requires coupled enzymatic conversion before it can enter the dehydrogenase reaction, introducing kinetic complexity. Procurement of the lithium salt form (Sigma-Aldrich Cat. 14699) with defined optical rotation ([α]/D 12.0±2.0°, c = 1 in 1 M HCl) ensures stereochemical integrity .

Differentiation from DNA Polymerase Inhibitor Studies Using Lactone Form

Investigators studying DNA polymerase inhibition must use the 1,4-lactone form of 2-deoxy-D-ribonic acid, not the open-chain acid or its conjugate base [1]. The lactone (CAS 34371-14-7) acts as an irreversible inhibitor, while 2-deoxy-D-ribonate has no reported polymerase inhibitory activity [1]. Conversely, metabolic tracer studies, enzyme assays, and biomarker measurements require the acid/base form, as the lactone will hydrolyze under assay conditions and may introduce confounding inhibitory effects. Procurement specialists should verify the CAS number (29625-75-0 for the acid form; 34371-14-7 for the lactone) and the counterion (lithium salt for improved solubility and stability) to ensure the correct chemical entity is ordered for the intended application .

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